Mycarose beta-L-pyranose

Catalog No.
S13163619
CAS No.
1195719-45-9
M.F
C7H14O4
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycarose beta-L-pyranose

CAS Number

1195719-45-9

Product Name

Mycarose beta-L-pyranose

IUPAC Name

(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1

InChI Key

YQLFLCVNXSPEKQ-ZTYPAOSTSA-N

Canonical SMILES

CC1C(C(CC(O1)O)(C)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O

Mycarose beta-L-pyranose is a monosaccharide belonging to the class of carbohydrates, specifically a pyranose sugar. Its molecular formula is C7H14O4C_7H_{14}O_4 and it has a molecular weight of approximately 162.18 g/mol . Mycarose is characterized by its unique structure, which includes a six-membered ring with hydroxyl groups that contribute to its reactivity and biological properties. This compound is notable for its role in various biological systems and potential applications in pharmaceuticals and biotechnology.

Typical of carbohydrates, including:

  • Glycosylation: Mycarose can act as a glycosyl donor, forming glycosidic bonds with other sugars or aglycones.
  • Reduction: The aldehyde group can be reduced to form sugar alcohols, which may have different biological activities.
  • Oxidation: Mycarose can be oxidized to form carboxylic acids or lactones, altering its solubility and reactivity.
  • Acylation: The hydroxyl groups can undergo acylation to form esters, which may enhance lipophilicity and alter biological activity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or functionalities.

Mycarose beta-L-pyranose exhibits various biological activities. It has been studied for its potential role in:

  • Antimicrobial Activity: Some studies suggest that mycarose derivatives may have antimicrobial properties, making them candidates for developing new antibiotics.
  • Immunomodulation: Mycarose may influence immune responses, although specific mechanisms require further investigation.
  • Prebiotic Effects: As a carbohydrate, it may serve as a substrate for beneficial gut microbiota, promoting gut health.

These activities highlight the compound's potential in health-related applications.

The synthesis of mycarose beta-L-pyranose can be achieved through several methods:

  • Chemical Synthesis: Utilizing starting materials such as glucose or other sugars, mycarose can be synthesized through selective reactions like glycosylation and reduction.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the formation of mycarose from simpler sugar precursors.
  • Extraction from Natural Sources: Mycarose can also be isolated from certain natural products where it occurs naturally, though this method may not be as efficient for large-scale production.

These methods provide flexibility depending on the desired purity and yield of the compound.

Mycarose beta-L-pyranose has several promising applications:

  • Pharmaceuticals: Its potential antimicrobial and immunomodulatory properties make it a candidate for drug development.
  • Food Industry: As a carbohydrate, it may serve as a sweetener or functional ingredient in food formulations.
  • Biotechnology: Mycarose can be used in research settings to study carbohydrate interactions and metabolism.

These applications underscore the versatility of mycarose in various fields.

Interaction studies involving mycarose beta-L-pyranose focus on its interactions with proteins, enzymes, and other biomolecules. Key areas of interest include:

  • Binding Affinity: Assessing how well mycarose binds to specific receptors or enzymes can provide insights into its biological functions.
  • Synergistic Effects: Investigating how mycarose interacts with other compounds to enhance or inhibit biological activities.
  • Metabolic Pathways: Understanding how mycarose is metabolized in the body helps elucidate its potential health benefits.

These studies are crucial for determining the practical uses of mycarose in therapeutic contexts.

Mycarose beta-L-pyranose shares structural similarities with several other monosaccharides. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
GlucoseC6H12O6C_6H_{12}O_6Primary energy source for cells
GalactoseC6H12O6C_6H_{12}O_6Component of lactose; important in brain function
MannoseC6H12O6C_6H_{12}O_6Involved in glycoprotein synthesis
AlloseC6H12O6C_6H_{12}O_6Rare sugar; potential therapeutic applications

Uniqueness of Mycarose Beta-L-Pyranose

Mycarose beta-L-pyranose is unique due to its specific stereochemistry and potential biological activities that differentiate it from these similar compounds. Its ability to act as both a substrate and an active agent in biochemical pathways highlights its significance in research and application contexts.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

162.08920892 g/mol

Monoisotopic Mass

162.08920892 g/mol

Heavy Atom Count

11

UNII

DBP0S4H8LJ

Dates

Last modified: 08-10-2024

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